3,3-dimethyl-1,4-dioxane-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

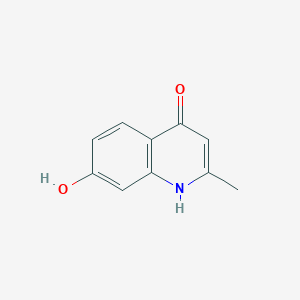

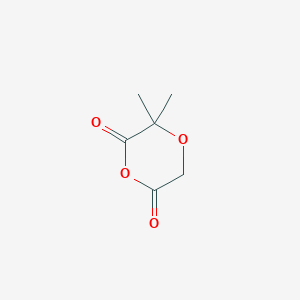

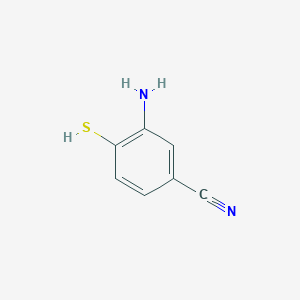

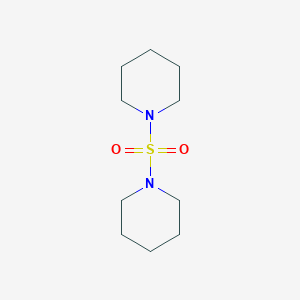

3,3-Dimethyl-1,4-dioxane-2,6-dione is a cyclic diketone with the molecular formula C6H8O4DL-lactide or rac-lactide . This compound is notable for its applications in polymer chemistry, particularly in the production of biodegradable polymers.

Synthetic Routes and Reaction Conditions:

Lactide Synthesis: DL-lactide can be synthesized through the polymerization of lactic acid. The process involves heating lactic acid under reduced pressure to form a cyclic dimer, which is DL-lactide.

Industrial Production Methods: On an industrial scale, DL-lactide is produced by the continuous removal of water from lactic acid in a reactor under vacuum conditionsvacuum distillation .

Types of Reactions:

Polymerization: DL-lactide readily undergoes ring-opening polymerization to form polylactic acid (PLA), a biodegradable polymer.

Hydrolysis: DL-lactide can be hydrolyzed to yield lactic acid, which can then be used in various applications.

Oxidation: DL-lactide can be oxidized to form other derivatives, such as hydroxy acids.

Common Reagents and Conditions:

Catalysts: Tin(II) 2-ethylhexanoate is commonly used as a catalyst in the polymerization of DL-lactide.

Conditions: Polymerization is typically carried out at elevated temperatures (e.g., 120-160°C) under an inert atmosphere to prevent unwanted side reactions.

Major Products Formed:

Polylactic Acid (PLA): The primary product of DL-lactide polymerization, used in biodegradable plastics and medical devices.

Lactic Acid: Obtained through hydrolysis, used in food, pharmaceuticals, and cosmetics.

Aplicaciones Científicas De Investigación

Chemistry: DL-lactide is extensively used in the synthesis of biodegradable polymers, which are important for developing sustainable materials. Biology: Polylactic acid derived from DL-lactide is used in tissue engineering and drug delivery systems due to its biocompatibility. Medicine: PLA is used to manufacture surgical sutures, implants, and other medical devices that degrade in the body over time. Industry: DL-lactide is utilized in the production of eco-friendly packaging materials and agricultural films.

Mecanismo De Acción

Polymerization Mechanism: The ring-opening polymerization of DL-lactide involves the cleavage of the ester bond in the presence of a catalyst, leading to the formation of PLA chains. The molecular targets and pathways involved include the ester bonds in the lactide monomer and the growing polymer chain.

Comparación Con Compuestos Similares

Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Another cyclic diketone, but with a different structure and reactivity.

Glycolide (1,4-Dioxane-2,5-dione): Similar to DL-lactide but without the methyl groups, leading to different polymerization behavior.

Uniqueness: DL-lactide's unique feature is its ability to form biodegradable polymers with excellent mechanical properties and biocompatibility, making it highly valuable in medical and environmental applications.

Propiedades

IUPAC Name |

3,3-dimethyl-1,4-dioxane-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-6(2)5(8)10-4(7)3-9-6/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBUWBOUFGDIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC(=O)CO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)

![2-oxo-N-(3,3,5-trimethylcyclohexyl)-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6613740.png)

![2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613745.png)

![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)

![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)